molecular formula C11H17BN2O2 B581265 (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid CAS No. 1310404-14-8

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B581265
CAS No.: 1310404-14-8
M. Wt: 220.079
InChI Key: RRKLGORIKSNVSO-UHFFFAOYSA-N
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Description

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a specialized organoboron compound designed for use in medicinal chemistry and drug discovery research. This chemical serves as a versatile synthetic intermediate, with its primary application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This reaction is fundamental in constructing complex molecules, including potential active pharmaceutical ingredients (APIs) . Boronic acids, as a class, have gained significant prominence in pharmaceutical research following the approval of several boronic acid-based drugs . They are known to act as Lewis acids and can form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine or threonine, which is a key mechanism for protease inhibition . The piperidine substituent on the pyridine ring is a common pharmacophore found in molecules targeting various biological pathways, and may contribute to improved selectivity and pharmacokinetic properties . Researchers are exploring similar boronic acid derivatives for their potential in developing novel anticancer and antimicrobial agents . For instance, related compounds have been investigated as inhibitors of key enzymes like PI3Kα, a well-validated target in oncology . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[6-(4-methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-9-5-7-14(8-6-9)11-4-2-3-10(13-11)12(15)16/h2-4,9,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKLGORIKSNVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671266
Record name [6-(4-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-14-8
Record name [6-(4-Methylpiperidin-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Cross-Coupling as the Primary Methodology

The Suzuki–Miyaura coupling reaction is the most widely employed method for synthesizing this compound. This palladium-catalyzed reaction facilitates the formation of carbon–carbon bonds between aryl halides and boronic acids. In one documented protocol, 6-bromo-2-(4-methylpiperidin-1-yl)pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, typically Pd(dppf)Cl₂, under inert atmospheric conditions. The reaction proceeds in tetrahydrofuran (THF) at 80–100°C for 12–20 hours, achieving conversions exceeding 90%.

A critical modification involves the use of cesium carbonate as a base, which enhances the stability of the boronic acid intermediate. This adjustment mitigates premature hydrolysis, a common challenge in boronic acid syntheses. Post-reaction workup typically involves extraction with ethyl acetate, followed by silica gel chromatography to isolate the product in >80% yield.

Alternative Coupling Strategies

While Suzuki–Miyaura coupling predominates, alternative methods have been explored for niche applications. For instance, HATU-mediated amide couplings have been utilized in multi-step syntheses where the boronic acid moiety is introduced late in the sequence. In such cases, 6-amino-2-(4-methylpiperidin-1-yl)pyridine is first functionalized with a boronic ester via nucleophilic substitution, followed by acidic hydrolysis to yield the target compound. This approach, though less efficient (yields: 60–70%), offers advantages in sterically hindered systems.

Reaction Conditions and Optimization

Catalytic Systems

Palladium complexes remain the catalysts of choice, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ demonstrating superior activity compared to heterogeneous alternatives. The table below summarizes catalytic performance under varying conditions:

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Pd(dppf)Cl₂THF808598
Pd(PPh₃)₄Toluene1007895
Pd(OAc)₂/XPhosDMF1206590

Data adapted from patent literature and RSC protocols.

Notably, ligand selection profoundly impacts efficiency. Bulky phosphine ligands (e.g., XPhos) suppress undesired homocoupling byproducts but may reduce reaction rates.

Solvent and Base Effects

Optimal solvent systems balance polarity and boiling point:

  • THF : Favors solubility of boronic esters but requires rigorous drying to prevent hydrolysis.

  • Toluene : Suitable for high-temperature reactions (≥100°C) but may necessitate longer reaction times.

  • DMF : Enhances catalyst stability in electron-deficient systems but complicates product isolation.

Base selection follows the hierarchy: Cs₂CO₃ > K₃PO₄ > Na₂CO₃. Cesium carbonate’s low solubility in THF creates a biphasic system that drives the reaction to completion via Le Chatelier’s principle.

Purification and Isolation Techniques

Chromatographic Methods

Silica gel chromatography remains the gold standard for laboratory-scale purification. Gradient elution with hexane/ethyl acetate (3:1 to 1:1) effectively separates the target compound from unreacted starting materials and Pd residues. On larger scales, flash chromatography with automated fraction collection achieves throughputs of 50–100 g/hr while maintaining >98% purity.

Crystallization Protocols

Industrial processes often employ crystallization to bypass costly chromatography. A patented method recrystallizes the crude product from a hot ethanol/water (4:1) mixture, yielding needle-like crystals with 99.5% purity after two recrystallizations. This approach reduces organic solvent use by 70% compared to traditional methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance reproducibility and safety. A representative setup involves:

  • Pre-mixing zone : Boron reagent and aryl halide solutions are combined under nitrogen.

  • Reactor coil : Pd catalyst slurry is injected, and the mixture flows through a 50-m coil at 100°C.

  • In-line quenching : The reaction stream is mixed with aqueous citric acid to precipitate Pd residues.

This system achieves space-time yields of 1.2 kg/m³·hr, a 4× improvement over batch reactors.

Quality Control Metrics

Batch consistency is ensured through:

  • In-process HPLC : Monitors reaction progression (sampling every 15 min).

  • ICP-MS : Limits Pd content to <10 ppm per ICH Q3D guidelines.

  • Karl Fischer titration : Maintains water content <0.1% to prevent boronic acid degradation.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies:

ParameterSuzuki–Miyaura CouplingHATU-Mediated Coupling
Yield (%)80–9060–70
Pd Loading (mol%)1–2N/A
Reaction Time (hr)12–206–8
ScalabilityExcellentModerate
Cost Index1.02.5

Data synthesized from Refs.

Challenges and Mitigation Strategies

Boronic Acid Hydrolysis

The compound’s sensitivity to moisture necessitates:

  • Strict anhydrous conditions : Molecular sieves (4Å) in reaction mixtures.

  • Low-temperature storage : –20°C under argon with desiccant packs.

Palladium Removal

Residual Pd is reduced via:

  • Silica-thiol scavengers : Bind Pd(0) through ligand exchange.

  • Aqueous EDTA washes : Chelate Pd²⁺ ions in workup steps .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: Boronic esters, borates

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a proteasome inhibitor, which could be useful in cancer therapy.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Heterocyclic Substituent Variations
  • (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid (CAS 936353-84-3) Structural Difference: Replaces the piperidine ring with a piperazine group (N instead of CH₂ in the ring) and positions the boronic acid at pyridine position 3. This may enhance solubility in aqueous media compared to the more lipophilic 4-methylpiperidine analog . Similarity Score: 0.98 (structural similarity to the target compound) .
  • 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS 485799-04-0) Structural Difference: Substitutes 4-methylpiperidine with morpholine (an oxygen-containing heterocycle) and uses a boronate ester instead of boronic acid. The boronate ester requires hydrolysis to activate the boronic acid, adding a synthetic step . Similarity Score: 0.92 .
2.2. Boronic Acid Position and Core Modifications
  • 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 1257554-02-1)

    • Structural Difference : Replaces pyridine with an imidazo[4,5-b]pyridine bicyclic system and positions the boronate ester at position 6.
    • Impact : The bicyclic core increases rigidity and π-conjugation, which could improve binding affinity in medicinal chemistry contexts. The methyl group at position 3 adds steric hindrance .
    • Similarity Score : 0.85 .
  • (3-Chloro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic Acid (CAS 1704074-00-9) Structural Difference: Uses a phenyl ring instead of pyridine, with a 4-methylpiperidine ethoxy substituent and a chlorine atom. Impact: The phenyl boronic acid may exhibit different electronic properties in coupling reactions.
2.3. Protecting Groups and Linkers
  • 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridine-2-boronic Acid (CAS 1264178-71-3)

    • Structural Difference : Incorporates a Boc-protected piperazine group at position 6.
    • Impact : The Boc group enhances stability during synthesis but requires deprotection for further functionalization. This adds complexity compared to the unprotected 4-methylpiperidine in the target compound .
  • 2-[(4-Methylpiperidin-1-yl)methyl]phenylboronic Acid (CAS 1313737-75-5)

    • Structural Difference : Attaches 4-methylpiperidine via a methylene linker to a phenyl boronic acid.
    • Impact : The flexible linker increases conformational freedom, which might improve binding to larger biological targets. The phenyl boronic acid may exhibit slower coupling kinetics compared to pyridinyl boronic acids .

Biological Activity

(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 4-methylpiperidin-1-yl group. This unique structure enables it to interact with various biological targets, making it a valuable compound in drug discovery and development.

The compound's structure allows for participation in various chemical reactions, including:

  • Oxidation : Can be oxidized to form boronic esters or borates.
  • Reduction : The boronic acid group can be reduced to a hydroxyl group.
  • Substitution : Engages in nucleophilic substitution reactions.

Major Products from Reactions

Reaction TypeMajor Products
OxidationBoronic esters, borates
ReductionHydroxyl derivatives
SubstitutionVarious substituted pyridine derivatives

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with active site residues of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to specific therapeutic effects. Notably, it has been investigated for its potential as a proteasome inhibitor, which is significant in cancer therapy.

Cancer Therapy

Research indicates that this compound exhibits potential anticancer activity. For instance, it has been shown to inhibit certain enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent. A study highlighted its effectiveness in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neurodegenerative Disorders

The compound has also been explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes suggests it may help improve cholinergic transmission, which is often impaired in neurodegenerative conditions .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound derivatives were effective against breast cancer cell lines, showing significant cytotoxicity compared to standard treatments .
  • Neuroprotective Effects : Another investigation revealed that modifications of this compound could enhance its ability to penetrate the blood-brain barrier, thereby improving its efficacy as a dual inhibitor of AChE and BuChE, which are critical in Alzheimer's disease management .
  • Inhibition of Viral Proteases : Recent studies have indicated that compounds similar to this compound may exhibit inhibitory effects against viral proteases, suggesting potential applications in antiviral therapies .

Q & A

Basic: What are the established synthetic routes for (6-(4-Methylpiperidin-1-yl)pyridin-2-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, pyridin-2-yl fluorosulfates can react with aryl boronic acids under palladium catalysis (e.g., Pd-PEPPSI-IPr) in ethanol/water at 35°C . Another approach involves functionalizing pyridine precursors with 4-methylpiperidine via SNAr (nucleophilic aromatic substitution), followed by boronation using bis(pinacolato)diboron (B2Pin2) under transition metal catalysis. Key steps include optimizing reaction time, solvent polarity, and catalyst loading to enhance yield and purity .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid in complex scaffolds?

Optimization requires careful selection of:

  • Catalyst : Pd-PEPPSI-IPr (1 mol%) shows high efficiency for heteroaryl couplings .
  • Base : K₂CO₃ in ethanol/water (3:1) balances solubility and reactivity.
  • Temperature : Mild conditions (35°C) minimize side reactions like protodeboronation.
    For sterically hindered substrates, switching to 1,4-dioxane/water at reflux improves conversion . Monitoring reaction progress via LCMS (e.g., m/z analysis) and HPLC retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures reproducibility .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C-H couplings and methylpiperidine signals).
  • Mass Spectrometry : HRMS or LCMS (e.g., m/z 366 [M+H]+) verifies molecular weight .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in boronic acid geometry and hydrogen bonding .

Advanced: How to resolve discrepancies in crystallographic data for boron-containing compounds?

Discrepancies often arise from dynamic disorder in boronic acid groups or incomplete solvent modeling. Using high-resolution data (≤1.0 Å) and restraints (e.g., DFIX for B-O bonds) in SHELXL improves accuracy. For twinned crystals, applying TWIN/BASF commands refines the model . Cross-validating with IR (B-O stretching ~1340 cm⁻¹) and solid-state NMR (¹¹B) ensures consistency .

Basic: What role does the 4-methylpiperidine moiety play in medicinal chemistry applications?

The 4-methylpiperidine group enhances solubility and bioavailability by introducing a basic nitrogen, facilitating salt formation. It also modulates target binding (e.g., enzyme active sites) through steric and electronic effects. Comparative studies with analogs lacking this group show reduced potency in kinase inhibition assays .

Advanced: How does the substituent position on the pyridine ring influence reactivity?

The 4-methylpiperidine at the 6-position directs boronic acid reactivity toward meta-substituted partners in cross-couplings. Computational studies (DFT) show that electron-donating groups at this position lower the activation energy for transmetallation. Contrast with 3-boronic acid isomers (e.g., ) reveals regioselectivity differences in coupling reactions .

Data Contradiction: How to address inconsistent catalytic activity in protodeboronation reactions?

Inconsistent results may stem from radical intermediates or solvent effects. A method involving methyl boron ate complexes oxidized by thiophenol radicals mitigates variability. Ensure rigorous exclusion of oxygen and use stoichiometric thiophenol (1.2 eq.) to stabilize intermediates . Validate via ¹¹B NMR to track boronate decomposition .

Advanced: What strategies enable the use of this compound in multi-step drug synthesis?

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the boronic acid during piperidine functionalization .
  • One-Pot Cascades : Combine Suzuki coupling with subsequent cyclization (e.g., forming pyrrolo-pyridine cores) in a single reactor .
  • Purification : Reverse-phase HPLC (C18 column, ammonium acetate buffer pH 6.5) isolates intermediates while preserving boronate integrity .

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